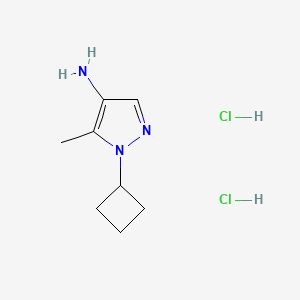

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride

Description

1-Cyclobutyl-5-methylpyrazol-4-amine dihydrochloride is a pyrazole-based compound featuring a cyclobutyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy to improve bioavailability for pharmaceutical applications .

Properties

IUPAC Name |

1-cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-6-8(9)5-10-11(6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONPRQPZGSODID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-methylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole Core Derivatives

Pyrazole derivatives with varied substituents demonstrate how structural modifications influence biological activity and physicochemical properties. Key analogues include:

Key Observations :

Pharmacological Analogues: CDK Inhibitors

Vanoxerine dihydrochloride, a CDK2/4/6 inhibitor, provides a functional comparison for dihydrochloride salts in oncology:

Key Observations :

- Selectivity vs. Broad Activity: Vanoxerine’s triple kinase inhibition suggests broader therapeutic utility compared to CDK2- or CDK4/6-specific inhibitors . If the target compound shares similar kinase targets, its cyclobutyl group might influence binding specificity.

- IC50 Trends: Dihydrochloride salts like vanoxerine exhibit μM-range IC50 values, a benchmark for preclinical efficacy. Structural differences (e.g., cyclobutyl vs. aryl groups) could modulate potency.

Solubility and Stability

- Capmatinib Dihydrochloride : Exhibits pH-dependent solubility and polymorphism, controlled during manufacturing . The target compound’s dihydrochloride form likely follows similar principles, enhancing solubility in acidic environments (e.g., gastric fluid).

- Azoamidine Initiators : Dihydrochloride salts in polymerization initiators (e.g., 2,2’-azobis compounds) demonstrate stability under varied conditions, highlighting the versatility of dihydrochloride formulations .

Biological Activity

1-Cyclobutyl-5-methylpyrazol-4-amine; dihydrochloride is a compound belonging to the pyrazole family, recognized for its potential biological activities. This article explores its synthesis, mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of 1-Cyclobutyl-5-methylpyrazol-4-amine; dihydrochloride typically involves the cyclization of cyclobutylamine with methylhydrazine under reflux conditions, followed by acidification to form the dihydrochloride salt. The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of 1-Cyclobutyl-5-methylpyrazol-4-amine; dihydrochloride is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes involved in inflammatory pathways and potentially modulate receptor activity, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions.

Biological Activity

Research has highlighted several biological activities associated with 1-Cyclobutyl-5-methylpyrazol-4-amine; dihydrochloride:

Anti-inflammatory Activity

Studies have demonstrated that compounds similar to 1-Cyclobutyl-5-methylpyrazol-4-amine exhibit significant anti-inflammatory properties. For example, derivatives have shown effectiveness in reducing microglial activation in models of neuroinflammation .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies indicate that pyrazole derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, some derivatives were found to inhibit cell proliferation in HeLa cells and other tumor lines .

Neuroprotective Effects

Research indicates that certain pyrazole derivatives can protect against oxidative stress-induced neurotoxicity. These compounds have been shown to reduce glutamate-induced toxicity in neuronal cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives including 1-Cyclobutyl-5-methylpyrazol-4-amine demonstrated promising results against A549 lung cancer cells. The compounds were tested for their ability to inhibit cell growth, revealing IC50 values that suggest moderate to high potency against tumor cells .

Comparison with Related Compounds

1-Cyclobutyl-5-methylpyrazol-4-amine; dihydrochloride can be compared with other pyrazole derivatives. For instance:

| Compound | Structure Variation | Notable Activity |

|---|---|---|

| 1-Cyclopropyl-5-methylpyrazol-4-amine | Cyclopropyl group | Similar anti-inflammatory effects |

| 1-Cyclobutyl-3-methylpyrazol-4-amine | Methyl group at position 3 | Different receptor interactions |

| 1-Cyclobutyl-5-ethylpyrazol-4-amine | Ethyl group instead of methyl | Altered pharmacokinetic properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-cyclobutyl-5-methylpyrazol-4-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane/cyclobutane ring formation via palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions) and subsequent amine functionalization. For example, cyclobutyl groups can be introduced using cyclobutane boronic esters under catalytic conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by hydrochloride salt formation in HCl-saturated ether. Yield optimization requires precise control of temperature (e.g., 60–80°C for coupling) and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for characterizing 1-cyclobutyl-5-methylpyrazol-4-amine dihydrochloride?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclobutyl and pyrazole ring structures, with characteristic shifts for amine protons (~5–6 ppm) and cyclobutyl carbons (~25–30 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₈H₁₄Cl₂N₄), while X-ray crystallography resolves stereochemistry in crystalline forms . Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer: The dihydrochloride salt enhances water solubility by ionizing the amine groups, making it suitable for biological assays. Stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours. However, acidic conditions (pH <3) may hydrolyze the cyclobutyl ring, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of the cyclobutyl-pyrazole core?

- Methodological Answer: Computational modeling (e.g., DFT) predicts steric hindrance in cyclobutyl coupling reactions. Experimentally, using Pd(OAc)₂/XPhos catalysts in THF at 70°C increases yields by 20–30% compared to traditional Pd(PPh₃)₄ . Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours while maintaining >90% purity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target interactions or salt-form variability. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) . Control for dihydrochloride dissociation in buffer systems by measuring free base concentration via LC-MS .

Q. What are the hypothesized biological targets of 1-cyclobutyl-5-methylpyrazol-4-amine dihydrochloride, and how can they be validated?

- Methodological Answer: Structural analogs (e.g., pyrazole-amine derivatives) inhibit kinases like JAK2 or MAPK . Target validation involves CRISPR-Cas9 knockout models in HEK293 cells, followed by phosphoproteomic profiling. Competitive binding assays with ATP-agarose confirm kinase inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer: Systematic substitution of the cyclobutyl group (e.g., cyclopentyl, cyclohexyl) reveals that smaller rings enhance target binding entropy. Methyl group positional isomerism on the pyrazole (C3 vs. C5) alters selectivity by 10-fold in kinase screens . MD simulations identify hydrophobic pockets for functional group additions .

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

- Methodological Answer: Forced degradation at 40°C/75% RH for 4 weeks generates cyclobutane ring-opened aldehydes (detected via GC-MS) and demethylated pyrazole byproducts (identified by HRMS). Mitigation strategies include lyophilization and inert atmosphere storage .

Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be predicted computationally?

- Methodological Answer: SwissADME predicts moderate bioavailability (F = 45%) due to high polarity from the dihydrochloride. PBPK modeling in rats correlates with experimental t₁/₂ = 2.5 hours, requiring prodrug strategies (e.g., esterification) for prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.